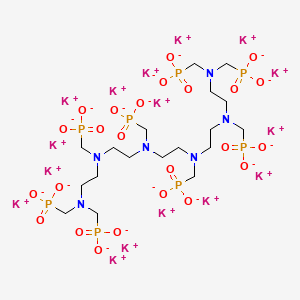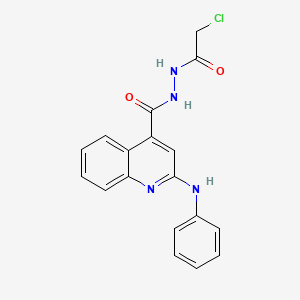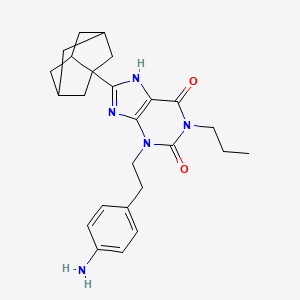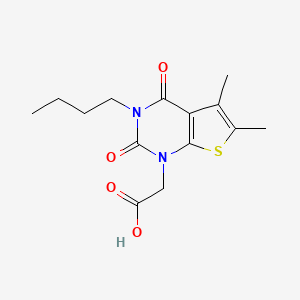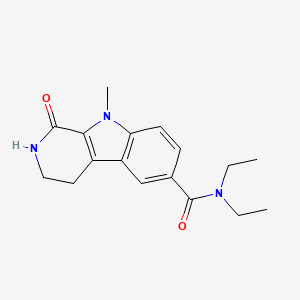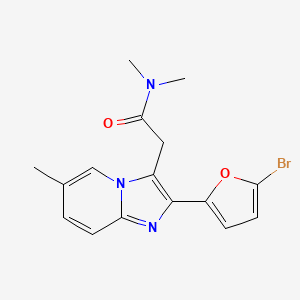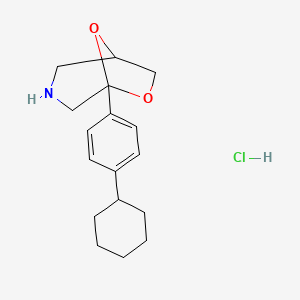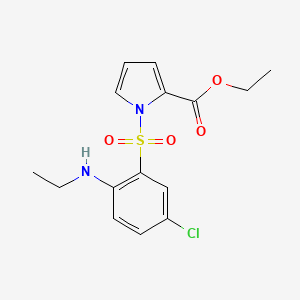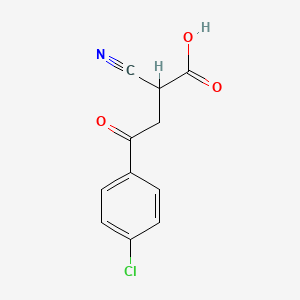
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of an oxirene ring fused to a phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions.
Introduction of the Oxirene Ring: This step often involves the use of peroxy acids to introduce the epoxide functionality.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as high strength or specific optical characteristics.
Mecanismo De Acción
The mechanism of action of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-4,7a-dimethyl-9a-(propan-2-yl)dodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate: This compound is structurally similar but lacks certain functional groups present in the target compound.
Other Phenanthrene Derivatives: Compounds with a phenanthrene core but different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Propiedades
Número CAS |
25859-65-8 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
methyl (1R,4R,5R,9S,12R,13R,15S)-5,9-dimethyl-13-propan-2-yl-14,16,17-trioxapentacyclo[10.3.2.01,10.04,9.013,15]heptadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O5/c1-12(2)21-15-11-14-18(3)8-6-9-19(4,17(22)23-5)13(18)7-10-20(14,26-25-15)16(21)24-21/h12-16H,6-11H2,1-5H3/t13-,14?,15-,16-,18+,19-,20-,21+/m1/s1 |
Clave InChI |
JXEACGHXWMSLSW-PHHUZPIESA-N |
SMILES isomérico |
CC(C)[C@]12[C@H]3CC4[C@]5(CCC[C@@]([C@@H]5CC[C@@]4([C@H]1O2)OO3)(C)C(=O)OC)C |
SMILES canónico |
CC(C)C12C3CC4C5(CCCC(C5CCC4(C1O2)OO3)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


